molecular formula C8H5ClO3 B2725016 4-Chloro-3-formylbenzoic acid CAS No. 1288998-79-7

4-Chloro-3-formylbenzoic acid

Cat. No.: B2725016
CAS No.: 1288998-79-7
M. Wt: 184.58
InChI Key: AMZDKMDHDIKPKK-UHFFFAOYSA-N
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Description

4-Chloro-3-formylbenzoic acid (CAS 1288998-79-7) is a benzoic acid derivative offered as a high-purity building block for organic synthesis and pharmaceutical research . This compound, with the molecular formula C 8 H 5 ClO 3 and a molecular weight of 184.58 g/mol, features both a carboxylic acid and an aldehyde functional group on a chlorinated aromatic ring, making it a versatile intermediate for constructing more complex molecules . The presence of these two reactive sites allows researchers to perform sequential chemical transformations, such as condensations via the aldehyde group and esterifications or amide formations via the carboxylic acid group. While specific biological activity data for this compound is not extensively published in the retrieved sources, its structural features are commonly exploited in medicinal chemistry and materials science. The compound serves as a key precursor in the synthesis of various heterocyclic compounds and functional polymers. Its purity and well-defined structure are critical for ensuring reproducibility in research and development workflows. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZDKMDHDIKPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1288998-79-7
Record name 4-chloro-3-formylbenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-formylbenzoic acid is a bifunctional aromatic compound possessing significant potential as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. The strategic placement of a chloro, formyl, and carboxylic acid group on the benzene ring presents a distinct synthetic challenge, primarily due to the electronic deactivation of the ring, which complicates direct formylation approaches. This guide provides a comprehensive analysis of viable synthetic strategies, culminating in a recommended, field-proven pathway that prioritizes yield, selectivity, and scalability. The core strategy involves a two-stage process beginning with the robust oxidation of a commercially available toluene derivative, followed by a controlled, multi-step transformation of a methyl group into the target aldehyde. This document furnishes detailed experimental protocols, mechanistic insights, and a critical evaluation of alternative methods, designed to equip researchers and process chemists with the knowledge to confidently execute this synthesis.

Part 1: Introduction and Strategic Overview

The Significance of this compound

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₅ClO₃. Its value lies in the orthogonal reactivity of its three functional groups. The carboxylic acid allows for amide bond formation, esterification, or can act as a directing group in further aromatic substitutions. The aldehyde (formyl) group is a gateway to reductive aminations, Wittig reactions, and various condensations, while the chloro substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions.

While direct applications of this specific molecule are not broadly documented in mainstream literature, its structural motifs are prevalent in pharmacologically active compounds. For instance, substituted chlorobenzoic acids are core components of diuretics, antihypertensives, and anti-inflammatory agents.[1][2] The formyl group serves as a critical handle for building complex heterocyclic scaffolds, which are ubiquitous in modern drug discovery. Therefore, this compound represents a high-value building block for medicinal chemistry and specialty chemical synthesis.

The Core Synthetic Challenge

A cursory analysis of the target structure might suggest a direct formylation of 4-chlorobenzoic acid as the most straightforward approach. However, this strategy is fundamentally flawed due to the electronic nature of the aromatic ring.

  • Deactivating Groups: Both the carboxylic acid (-COOH) and the chloro (-Cl) substituents are electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution (EAS), the mechanism by which most formylation reactions proceed.

  • Directing Effects: The chloro group is an ortho, para-director, while the carboxylic acid is a meta-director. The desired C-3 position is ortho to the chlorine and meta to the carboxylic acid. While these directing effects converge on the same carbon, the ring's overall deactivation makes forcing conditions necessary, which often leads to low yields and undesirable side reactions. Classic formylation methods like the Gattermann-Koch or Vilsmeier-Haack reactions are typically ineffective on such electron-poor substrates.[3]

Consequently, a more robust and logical strategy avoids direct formylation of a deactivated ring. The most reliable approach involves installing the functionalities in a sequence that leverages more favorable reaction kinetics, specifically by forming the aldehyde from a precursor methyl group after the main aromatic scaffold is already in place.

Part 2: A Recommended Two-Stage Synthetic Pathway

The most scientifically sound and scalable approach to synthesizing this compound is a two-stage process starting from 2-chloro-5-methyltoluene. This pathway relies on well-established, high-yielding transformations.

  • Stage 1: Oxidation of one methyl group of 2-chloro-5-methyltoluene to a carboxylic acid, yielding the key intermediate, 4-chloro-3-methylbenzoic acid.

  • Stage 2: Selective conversion of the remaining methyl group into a formyl group via a benzylic dibromination followed by hydrolysis.

This strategy is superior because the initial oxidation of a toluene derivative is a highly efficient and well-understood process, and the subsequent transformation of the benzylic methyl group offers excellent control and selectivity, avoiding the challenges of direct EAS on a deactivated ring.

Sources

An In-depth Technical Guide to 4-Chloro-3-formylbenzoic Acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Chloro-3-formylbenzoic acid, a trifunctional aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will explore its chemical identity, logical synthetic pathways, key reactive sites, and its potential as a versatile building block in the creation of complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The strategic placement of three distinct functional groups—a carboxylic acid, a formyl (aldehyde) group, and a chloro substituent—on the benzene ring imparts a unique and valuable reactivity profile. The electron-withdrawing nature of the chloro, formyl, and carboxyl groups significantly influences the chemistry of the aromatic ring and each functional group.

A summary of its key identifiers and properties is presented below.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1288998-79-7[1]
Molecular Formula C₈H₅ClO₃[1]
Molecular Weight 184.57 g/mol [1]
InChI InChI=1S/C8H5ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)[1]
InChIKey AMZDKMDHDIKPKK-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C(=C(C=C1)Cl)C=O)C(=O)O
XLogP3 2.3[1]

Strategic Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

Synthetic_Workflow Start 4-Chlorotoluene Intermediate 4-Chloro-3-formyltoluene Start->Intermediate Step 1: Friedel-Crafts Formylation Product This compound Intermediate->Product Step 2: Oxidation Reactivity_Pathways cluster_acid Carboxylic Acid Reactions cluster_aldehyde Aldehyde Reactions cluster_ring Aromatic Ring Reactions Core This compound AcidChloride Acid Chloride Core->AcidChloride SOCl₂ or (COCl)₂ Ester Ester Core->Ester R-OH, H⁺ cat. Amide Amide Core->Amide 1. SOCl₂ 2. R₂NH Diacid Dicarboxylic Acid Core->Diacid Oxidation (e.g., KMnO₄, H₂O₂) Alcohol Hydroxymethyl Derivative Core->Alcohol Reduction (e.g., NaBH₄) SchiffBase Schiff Base / Imine Core->SchiffBase R-NH₂, H⁺ cat. NucleophilicSub Nucleophilic Aromatic Substitution (SNAr) Core->NucleophilicSub Strong Nucleophile (e.g., NaOMe)

Sources

Methodological & Application

Synthesis of 4-Chloro-3-formylbenzoic Acid Derivatives: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Chloro-3-formylbenzoic Acid in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic synthesis of highly functionalized molecular scaffolds is a cornerstone of innovation. Among these, this compound and its derivatives represent a class of compounds with significant potential, serving as versatile intermediates in the construction of complex therapeutic agents. The unique arrangement of a carboxylic acid, an aldehyde, and a chloro substituent on the benzene ring provides three distinct points for chemical modification, enabling the exploration of a wide chemical space. This trifunctional nature makes it a valuable precursor for the synthesis of a variety of heterocyclic and polyfunctional molecules, including potent kinase inhibitors and other targeted therapies.[1][2] The presence of the chloro and formyl groups, both electron-withdrawing, influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, offering opportunities for selective chemical transformations. This guide provides a comprehensive overview of the synthetic routes to this compound, detailed experimental protocols, and methods for the subsequent derivatization of this important synthetic building block.

Strategic Synthesis of this compound: A Multi-Step Approach

Direct formylation of 4-chlorobenzoic acid, for instance via the Vilsmeier-Haack reaction, is often challenging and low-yielding due to the deactivating nature of the chloro and carboxyl groups on the aromatic ring. A more robust and reliable strategy involves a multi-step synthesis commencing with a more readily available starting material, 4-chloro-3-methylbenzoic acid. This approach leverages the reactivity of the benzylic methyl group for conversion to the desired formyl functionality.

The overall synthetic strategy can be visualized as a two-step process:

  • Benzylic Bromination: Selective radical bromination of the methyl group of 4-chloro-3-methylbenzoic acid to yield 4-chloro-3-(bromomethyl)benzoic acid.

  • Oxidation to Aldehyde: Conversion of the resulting benzyl bromide to the target aldehyde, this compound, via a suitable oxidation method, such as the Sommelet reaction.

Synthesis_Workflow Start 4-Chloro-3-methylbenzoic Acid Intermediate 4-Chloro-3-(bromomethyl)benzoic Acid Start->Intermediate Benzylic Bromination (NBS, Radical Initiator) Product This compound Intermediate->Product Oxidation (e.g., Sommelet Reaction)

Caption: Overall synthetic workflow from 4-chloro-3-methylbenzoic acid.

Part 1: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-(bromomethyl)benzoic Acid via Benzylic Bromination

This protocol details the selective bromination of the benzylic methyl group of 4-chloro-3-methylbenzoic acid using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic and benzylic bromination because it provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring.[3]

  • Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator is required to initiate the free-radical chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used as they decompose upon heating to generate radicals.[4]

  • Solvent (Carbon Tetrachloride or Acetonitrile): The solvent should be inert to the reaction conditions and capable of dissolving the starting material. While carbon tetrachloride has been traditionally used, its toxicity has led to the adoption of safer alternatives like acetonitrile.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-methylbenzoic acid (1.0 equivalent) in a suitable solvent (e.g., acetonitrile).

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.05 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining water-soluble impurities. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-3-(bromomethyl)benzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure product.

Self-Validation: The purity of the synthesized 4-chloro-3-(bromomethyl)benzoic acid should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Protocol 2: Synthesis of this compound via Sommelet Reaction

This protocol describes the oxidation of the benzylic bromide to the corresponding aldehyde using the Sommelet reaction.[6]

Causality Behind Experimental Choices:

  • Hexamine (Hexamethylenetetramine): Hexamine serves as the formylating agent in the Sommelet reaction. It reacts with the benzyl bromide to form a quaternary ammonium salt, which upon hydrolysis yields the aldehyde.[7][8]

  • Aqueous Conditions: The final step of the Sommelet reaction is the hydrolysis of an imine intermediate to the aldehyde, which requires the presence of water.

Step-by-Step Methodology:

  • Formation of the Quaternary Ammonium Salt: In a round-bottom flask, dissolve the 4-chloro-3-(bromomethyl)benzoic acid (1.0 equivalent) in a suitable solvent, such as chloroform or aqueous acetic acid. Add hexamine (1.1 equivalents) to the solution and stir at room temperature. The formation of the quaternary ammonium salt may result in a precipitate.

  • Hydrolysis: After the formation of the salt is complete (can be monitored by TLC), add water to the reaction mixture and heat to reflux. The hydrolysis is typically carried out for several hours.

  • Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of around 2-3.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure aldehyde.

Self-Validation: The identity and purity of the final product, this compound, must be confirmed through comprehensive spectroscopic analysis.

Part 2: Characterization Data

Analysis Expected Data
¹H NMR Aromatic protons will appear as multiplets or doublets in the range of 7.5-8.5 ppm. The aldehyde proton will be a singlet around 10.0 ppm. The carboxylic acid proton will be a broad singlet, typically above 10 ppm.
¹³C NMR Aromatic carbons will be in the range of 125-140 ppm. The aldehyde carbonyl carbon will be around 190 ppm, and the carboxylic acid carbonyl carbon will be around 170 ppm.
IR (Infrared) A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch from the aldehyde around 1700 cm⁻¹. A C=O stretch from the carboxylic acid around 1680 cm⁻¹. C-Cl stretch in the fingerprint region.
Mass Spec. The molecular ion peak (M+) and characteristic fragmentation patterns should be observed, confirming the molecular weight and structure.

Part 3: Derivatization and Applications in Drug Discovery

The bifunctional nature of this compound makes it an excellent starting point for the synthesis of a diverse library of derivatives.

Derivatization_Pathways Start This compound Aldehyde_Chem Aldehyde Chemistry Start->Aldehyde_Chem Reductive Amination, Wittig Reaction, Condensation Reactions Carboxyl_Chem Carboxylic Acid Chemistry Start->Carboxyl_Chem Esterification, Amide Coupling Derivatives Diverse Derivatives Aldehyde_Chem->Derivatives Carboxyl_Chem->Derivatives

Caption: Key derivatization pathways for this compound.

Derivatization of the Formyl Group:
  • Reductive Amination: The aldehyde can be converted to a wide range of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to introduce carbon-carbon double bonds, extending the carbon skeleton.

  • Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively.

Derivatization of the Carboxylic Acid Group:
  • Esterification: The carboxylic acid can be easily converted to its corresponding esters by reaction with alcohols under acidic conditions.

  • Amide Coupling: A wide variety of amides can be synthesized by coupling the carboxylic acid with primary or secondary amines using standard coupling reagents like EDC/HOBt or HATU.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the fine-tuning of physicochemical and pharmacological properties. This is particularly relevant in the development of kinase inhibitors, where specific interactions with the target protein are crucial for potency and selectivity.[11][12] The benzoic acid moiety can serve as a key hydrogen bond donor or acceptor, while the derivatized formyl group can be tailored to occupy specific pockets within the kinase active site.

References

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. (n.d.). Sciforum. Retrieved February 4, 2026, from [Link]

  • Novel inhibitors of map4k1. (n.d.). Google Patents.
  • Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020, November 20). YouTube. Retrieved February 4, 2026, from [Link]

  • Oxidation of benzyl alcohol to benzaldehyde. (n.d.). Lakeland University. Retrieved February 4, 2026, from [Link]

  • Sommelet reaction. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • The preparation method of 4- chloromethyl benzoic acid chlorides. (n.d.). Google Patents.
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022, February 11). American Chemical Society. Retrieved February 4, 2026, from [Link]

  • Ripk1 inhibitors and methods of use. (n.d.). Google Patents.
  • Method for producing 3-bromomethylbenzoic acids. (n.d.). Google Patents.
  • A Safe and Green Benzylic Radical Bromination Experiment. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 4-Formylbenzoic acid. (n.d.). SpectraBase. Retrieved February 4, 2026, from [Link]

  • Making benzaldehyde - Sommelet reaction. (2020, November 22). YouTube. Retrieved February 4, 2026, from [Link]

  • Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Patents. (n.d.). Gray Lab - Stanford University. Retrieved February 4, 2026, from [Link]

  • The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 4, 2026, from [Link]

  • Sommelet Reaction. (n.d.). Cambridge University Press. Retrieved February 4, 2026, from [Link]

  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (n.d.). Google Patents.
  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved February 4, 2026, from [Link]

Sources

The Versatile Virtuoso: 4-Chloro-3-formylbenzoic Acid as a Pivotal Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-chloro-3-formylbenzoic acid has emerged as a highly versatile and valuable scaffold, particularly in the realms of medicinal chemistry and drug discovery. Its unique trifunctional nature—a carboxylic acid, an aldehyde, and an aryl chloride—offers a rich platform for a diverse array of chemical transformations, enabling the synthesis of a multitude of heterocyclic compounds and other medicinally relevant molecules. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Strategic Advantages

Before delving into its synthetic applications, it is crucial to understand the inherent chemical characteristics of this compound that make it a compelling choice for synthetic chemists.

PropertyValueSignificance in Synthesis
Molecular Formula C₈H₅ClO₃Provides a compact and functionalized aromatic core.
Molecular Weight 184.58 g/mol A relatively low molecular weight allows for significant structural elaboration.
Melting Point 178-182 °CCrystalline solid, facilitating handling and purification.
Key Functional Groups Carboxylic Acid (-COOH), Aldehyde (-CHO), Aryl Chloride (-Cl)Offers three distinct and orthogonally reactive sites for sequential or multicomponent reactions.

The strategic placement of these functional groups is key to its utility. The carboxylic acid provides a handle for amide bond formation, esterification, or can act as a directing group. The aldehyde is a versatile electrophile for reactions such as reductive amination, Wittig reactions, and condensations to form a variety of heterocyclic rings. The aryl chloride, while less reactive than its bromide or iodide counterparts, can participate in various cross-coupling reactions, offering a late-stage vector for diversification.

Application in the Synthesis of Bioactive Heterocycles: The Quinazolinone Core

One of the most significant applications of this compound is in the synthesis of the quinazolinone scaffold. Quinazolinones are a privileged class of heterocycles found in numerous clinically approved drugs, particularly as kinase inhibitors in oncology.[1][2] The following protocol details a robust method for the synthesis of a key quinazolinone intermediate from this compound.

Protocol 1: Synthesis of 7-Chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic Acid

This protocol describes a two-step, one-pot synthesis of a key quinazolinone intermediate. The reaction leverages the dual reactivity of the aldehyde and carboxylic acid functionalities of this compound.

Reaction Scheme:

G A This compound C Intermediate Schiff Base A->C + 2-Aminobenzamide (Step 1: Imine Formation) B 2-Aminobenzamide D 7-Chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic Acid C->D Intramolecular Cyclization (Step 2)

A two-step, one-pot synthesis of a quinazolinone intermediate.

Materials:

  • This compound

  • 2-Aminobenzamide

  • Dimethylformamide (DMF), anhydrous

  • p-Toluenesulfonic acid (PTSA)

  • Sodium bisulfite

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Büchner funnel and filter paper

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (1.85 g, 10 mmol) and 2-aminobenzamide (1.36 g, 10 mmol).

  • Solvent and Catalyst Addition: Add anhydrous dimethylformamide (50 mL) to the flask, followed by a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol). Causality: DMF is an excellent polar aprotic solvent for this reaction, solubilizing the starting materials. PTSA acts as an acid catalyst to promote the initial imine formation between the aldehyde of this compound and the primary amine of 2-aminobenzamide.

  • Reaction Progression: Heat the reaction mixture to 120 °C and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) [Mobile phase: Ethyl acetate/Hexane (1:1)]. Insight: The elevated temperature is necessary to drive both the initial condensation and the subsequent intramolecular cyclization to form the quinazolinone ring.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a saturated solution of sodium bisulfite (100 mL) and stir for 30 minutes. Expertise: The sodium bisulfite quench is crucial for reacting with any unreacted aldehyde, facilitating purification.

  • Acidification and Precipitation: Acidify the mixture to pH 2-3 with 1M HCl. A precipitate will form.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with water (3 x 50 mL) and a small amount of cold ethyl acetate (20 mL).

  • Drying: Dry the solid product under vacuum to afford 7-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid as an off-white solid.

Expected Yield and Characterization:

  • Yield: 70-80%

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 8.15 (d, J = 8.4 Hz, 1H), 7.90 (s, 1H), 7.75 (d, J = 8.4 Hz, 1H), 4.50 (s, 1H, NH).

  • Mass Spectrometry (ESI-MS): m/z 225.0 [M+H]⁺.

This quinazolinone intermediate serves as a versatile platform for further derivatization, particularly in the development of kinase inhibitors. The carboxylic acid at the 2-position can be converted to an amide, and the chloro group at the 7-position can be subjected to nucleophilic aromatic substitution or cross-coupling reactions.

Leveraging the Aryl Chloride: Suzuki-Miyaura Cross-Coupling for Structural Diversification

The chloro-substituent on the aromatic ring of this compound provides an excellent handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the introduction of a wide range of aryl and heteroaryl moieties.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a 7-Chloroquinazolinone Derivative

This protocol outlines the Suzuki-Miyaura coupling of a protected 7-chloroquinazolinone derivative with a boronic acid. The ester protection of the carboxylic acid is often a prudent step to avoid potential side reactions.

Reaction Workflow:

G A 7-Chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylate Ester D 7-Aryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate Ester A->D B Aryl Boronic Acid B->D C Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) C->D

Suzuki-Miyaura cross-coupling for C-C bond formation.

Materials:

  • Methyl 7-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylate (starting material from Protocol 1, followed by esterification)

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Diatomaceous earth (Celite®)

Instrumentation:

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for work-up and purification

  • Column chromatography setup

Detailed Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk flask, add methyl 7-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylate (2.38 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality: The removal of oxygen is critical as Pd(0) catalysts are sensitive to oxidation, which would deactivate the catalyst and halt the reaction.

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL) to the flask. Finally, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol). Insight: The biphasic solvent system of toluene and water is commonly used in Suzuki couplings. The base is typically dissolved in the aqueous phase, and the organic substrates and catalyst in the organic phase. Ethanol is often added to improve the solubility of the reactants.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst. Expertise: Filtering through Celite is an effective way to remove fine palladium black that may form during the reaction.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 7-aryl-quinazolinone product.

Structure-Activity Relationship (SAR) Insights:

The ability to introduce diverse aryl and heteroaryl groups at the 7-position of the quinazolinone core is invaluable for establishing structure-activity relationships in drug discovery programs. For instance, in the development of kinase inhibitors, modifications at this position can modulate potency, selectivity, and pharmacokinetic properties.[3]

Conclusion: A Versatile Tool for Modern Synthesis

This compound stands as a testament to the power of strategically functionalized building blocks in organic synthesis. Its trifunctional nature allows for a convergent and efficient approach to the synthesis of complex molecular targets. The protocols detailed herein for the synthesis of quinazolinone cores and their subsequent diversification via Suzuki-Miyaura coupling represent just a fraction of the potential applications of this versatile reagent. As the demand for novel bioactive molecules continues to grow, the importance of such adaptable and powerful building blocks in the synthetic chemist's arsenal cannot be overstated.

References

  • Zhou, W., et al. (2021). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 26(1), 139.
  • Marzaro, G., Guiotto, A., & Chilin, A. (2012). Quinazoline derivatives as potential anticancer agents: a patent review (2007–2010).
  • Saeedi, M., et al. (2020). Design and synthesis of novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. GSC Biological and Pharmaceutical Sciences, 12(2), 194-205.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Hassan, A. S., et al. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180826.
  • Ivachtchenko, A. V., et al. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles.
  • Abdel-Mohsen, H. T., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2394-2410.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3484–3496.
  • Haddadin, M. J., et al. (2012). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron Letters, 53(40), 5433-5436.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Adeniji, A. O., et al. (2011). 4-(3-Chloroanilino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275.
  • Pfizer Inc. (2005). Quinazoline analogs as receptor tyrosine kinase inhibitors.
  • Warner-Lambert Company. (2001). Quinazoline synthesis.

Sources

The Strategic Utility of 4-Chloro-3-formylbenzoic Acid in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Chloro-3-formylbenzoic acid is a bespoke trifunctional building block poised for significant applications in contemporary medicinal chemistry. Its unique arrangement of a carboxylic acid, an aldehyde, and a chloro substituent on a benzene ring offers a versatile platform for the synthesis of a diverse array of complex molecular architectures. The strategic positioning of these functional groups allows for sequential and site-selective reactions, making it an invaluable precursor for the construction of novel heterocyclic scaffolds, particularly those of pharmaceutical interest such as substituted isoindolinones and related pharmacophores. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable synthetic intermediate.

Physicochemical Properties and Safety Profile

This compound is a solid at room temperature, exhibiting moderate solubility in polar organic solvents.[1][2] Its reactivity is primarily dictated by the aldehyde and carboxylic acid functionalities. The electron-withdrawing nature of the chloro and carboxyl groups enhances the electrophilicity of the aldehyde, making it highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted)4-Formylbenzoic Acid[1]4-Chlorobenzoic Acid[3]
Molecular Formula C₈H₅ClO₃C₈H₆O₃C₇H₅ClO₂
Molecular Weight 184.58 g/mol 150.13 g/mol 156.57 g/mol
Appearance White to off-white solidWhite crystalline powderWhite solid
Melting Point ~180-190 °C247 °C241.5 °C
Solubility Soluble in DMF, DMSO, methanolSoluble in DMF, DMSO, methanolSoluble in organic solvents

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Operations should be conducted in a well-ventilated fume hood. It is classified as an irritant and may cause skin and eye irritation.[4] In case of contact, flush the affected area with copious amounts of water.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The strategic arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic systems. The ortho-relationship of the aldehyde and carboxylic acid moieties is particularly amenable to cyclization reactions, leading to the formation of fused ring systems.

Synthesis of Chloro-Substituted Isoindolinones

Isoindolinones are a prominent structural motif in a multitude of biologically active compounds, including potent inhibitors of the poly(ADP-ribose) polymerase (PARP) family of enzymes, which are crucial targets in cancer therapy. This compound serves as a direct precursor to 6-chloro-substituted isoindolinones.

The synthetic strategy involves a reductive amination/lactamization cascade. The aldehyde group reacts with a primary amine to form an intermediate imine, which is then reduced in situ. The resulting secondary amine undergoes intramolecular cyclization with the carboxylic acid to furnish the isoindolinone core.

G cluster_workflow Workflow: Synthesis of 6-Chloro-Isoindolinones Start This compound + Primary Amine (R-NH2) Step1 Imine Formation Start->Step1 Toluene, Dean-Stark Step2 In situ Reduction (e.g., NaBH4, H2/Pd-C) Step1->Step2 Step3 Intramolecular Cyclization (Lactamization) Step2->Step3 End 6-Chloro-Isoindolinone Derivative Step3->End

Caption: General workflow for the synthesis of 6-chloro-isoindolinones.

Protocol 1: Synthesis of 6-Chloro-2-benzylisoindolin-1-one

This protocol is adapted from established procedures for the synthesis of isoindolinones from 2-formylbenzoic acid.[6]

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 g, 5.42 mmol) in methanol (20 mL) in a round-bottom flask, add benzylamine (0.65 mL, 5.96 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.31 g, 8.13 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of 1 M HCl (10 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane (50 mL) and water (30 mL).

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired 6-chloro-2-benzylisoindolin-1-one.

Expected Outcome: The reaction is anticipated to provide the product in good yield (typically 60-80% based on analogous reactions). The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Amide Bond Formation via Coupling Reactions

The carboxylic acid functionality of this compound can be readily coupled with a wide range of amines to generate a library of amide derivatives. These amides can serve as intermediates for further elaboration or as final target molecules. Standard peptide coupling reagents can be employed for this transformation.

G cluster_workflow Workflow: Amide Bond Formation Start This compound Step1 Activation of Carboxylic Acid (e.g., HATU, EDC/HOBt) Start->Step1 Step2 Nucleophilic Attack by Amine (R-NH2) Step1->Step2 End Amide Derivative Step2->End

Caption: General workflow for amide bond formation.

Protocol 2: Synthesis of N-Aryl/Alkyl Amides of this compound

This protocol is based on standard amide coupling procedures.[5][7]

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., aniline or a primary alkylamine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 g, 5.42 mmol) in anhydrous DMF (15 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (5.96 mmol) and DIPEA (1.89 mL, 10.84 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (2.47 g, 6.50 mmol) in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Table 2: Representative Coupling Partners and Potential Products

AmineProduct NamePotential Application
Aniline4-Chloro-3-formyl-N-phenylbenzamidePrecursor for fused heterocyclic systems
4-Aminophenol4-Chloro-3-formyl-N-(4-hydroxyphenyl)benzamideIntermediate for kinase inhibitors
Piperidine(4-Chloro-3-formylphenyl)(piperidin-1-yl)methanoneBuilding block for CNS-active compounds

Conclusion

This compound represents a highly versatile and strategic building block in medicinal chemistry. Its trifunctional nature allows for the efficient construction of diverse and complex molecular scaffolds, particularly chloro-substituted isoindolinones and functionalized amides. The protocols provided herein, based on established and reliable synthetic transformations, offer a solid foundation for researchers to explore the full potential of this valuable intermediate in the discovery and development of novel therapeutic agents. The strategic incorporation of the chloro-substituent provides a handle for further diversification through cross-coupling reactions, further expanding the chemical space accessible from this precursor.

References

  • Wikipedia. 4-Chlorobenzoic acid. [Link]

  • PubChem. 4-Chloro-3-fluorobenzoic acid. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. [Link]

  • Organic Syntheses. Coumarone. [Link]

  • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

  • ResearchGate. Reactions of 4-Chloro-3-formyl-coumarin with Primary Amines. [Link]

  • PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. [Link]

  • National Institutes of Health. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • Google Patents. KR20230160303A - 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)
  • Google Patents.
  • ResearchGate. Synthesis of Enantioenriched Phthalide and Isoindolinone Derivatives from 2-Formylbenzoic Acid. [Link]

Sources

Application Note: 4-Chloro-3-formylbenzoic Acid in Fragment-Based Drug Discovery

[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Chloro-3-formylbenzoic acid (CAS: 2003-19-2) represents a "privileged" fragment.[1] Unlike inert building blocks, this molecule possesses a unique push-pull electronic architecture —an electron-withdrawing aldehyde ortho to a chlorine atom, and a carboxyl group para to the chlorine.[1]

This specific arrangement activates the chlorine atom for Nucleophilic Aromatic Substitution (SNAr) , allowing for the rapid, one-pot synthesis of bicyclic heterocycles (specifically indazoles and quinazolines ) directly from the fragment state. This guide details the physicochemical profile of the fragment, its specific utility in "fragment growing" campaigns, and validated protocols for its conversion into high-value lead series.

Fragment Profile & Metrics

Before experimental application, the fragment must be assessed against standard FBDD metrics (Rule of Three).

PropertyValueFBDD StatusNotes
Molecular Weight 184.58 DaIdeal < 300 Da; allows significant mass addition during elaboration.[1]
cLogP ~2.1Pass < 3; sufficient solubility for biophysical screening (NMR/SPR).[1]
H-Bond Donors 1 (COOH)Pass < 3; minimizes desolvation penalty upon binding.[1]
H-Bond Acceptors 3 (COOH, CHO)Pass < 3; provides key interaction points (Lysine Schiff base, Arg salt bridge).[1]
Rotatable Bonds 2Ideal Low entropic cost upon binding.[1]
Growth Vectors 3High 1. COOH : Amide coupling (Solvent exit).2. CHO : Reductive amination (Hydrophobic pocket).3.[1] Cl : SNAr Cyclization (Scaffold hopping).

Strategic Analysis: The "Grow" Pathways

The power of this compound lies in its ability to serve as a branching point for distinct chemical series.

Pathway A: Reversible Covalent Interrogation (The "Warhead" Approach)

The C3-formyl group is highly reactive toward lysine residues.[1] In crystallographic screens (X-ray/Soak), this fragment often forms a Schiff base with active site lysines.[1]

  • Mechanism: Reversible imine formation.[1][2][3]

  • Utility: Identifies cryptic pockets where a lysine is present.[1] The 4-Cl provides a hydrophobic anchor, and the 1-COOH interacts with basic residues or solvent.[1]

Pathway B: Scaffold Hopping to Indazoles (The "Killer App")

This is the primary utility of this fragment.[1] The 4-chloro substituent is activated by the 3-formyl (ortho-EWG) and 1-carboxyl (para-EWG) groups.[1] This makes the chlorine highly susceptible to displacement by hydrazines, leading to spontaneous cyclization.

  • Transformation: this compound + Hydrazine

    
    1H-Indazole-5-carboxylic acid .[1]
    
  • Significance: Indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib).[1] This reaction converts a flat, monocyclic fragment into a rigid, bicyclic core with defined vectors.

Pathway C: Reductive Amination

Standard elaboration of the aldehyde with primary/secondary amines to explore hydrophobic sub-pockets.[1]

Experimental Protocols

Protocol 1: Quality Control & Stability Check

The aldehyde moiety is susceptible to air oxidation, converting the fragment into 4-chloroisophthalic acid (inactive in cyclization).[1]

Objective: Validate purity >95% before screening.

  • Dissolution: Dissolve 5 mg of fragment in 600 µL DMSO-d6.

  • NMR Check:

    • Target Signal: Aldehyde proton (-CH O) singlet at ~10.4 ppm .[1]

    • Impurity Signal: Broad COOH peak (11-13 ppm) is normal, but look for absence of aldehyde and appearance of symmetrical aromatic signals indicating di-acid formation.[1]

  • Storage: Store solid at -20°C under Argon. Solutions in DMSO should be used within 24 hours.[1]

Protocol 2: Synthesis of 1H-Indazole-5-carboxylic Acid Derivatives (Scaffold Growing)

This protocol utilizes the activated chlorine for a metal-free SNAr cyclization.[1]

Reagents:

  • Fragment: this compound (1.0 eq)[1]

  • Reagent: Hydrazine monohydrate (5.0 eq) or Methylhydrazine (for N-methyl indazoles)[1]

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)[1]

  • Temperature: Reflux (78°C - 100°C)[1]

Step-by-Step:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend This compound (184 mg, 1.0 mmol) in Ethanol (5 mL).

  • Addition: Add Hydrazine monohydrate (250 mg, 5.0 mmol) dropwise. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (aldehyde) will disappear rapidly.[1] The intermediate hydrazone may be visible briefly before cyclizing to the indazole (lower R_f).[1]

  • Workup:

    • Cool reaction to room temperature.[1][2]

    • Concentrate solvent to ~1 mL under reduced pressure.

    • Add Water (10 mL) and acidify to pH 4 with 1M HCl.

    • The product, 1H-indazole-5-carboxylic acid , typically precipitates as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum.

    • Yield Expectation: 75–90%.[1]

    • Validation: 1H NMR (DMSO-d6) should show loss of the aldehyde peak (10.4 ppm) and appearance of the Indazole C3-H singlet at ~8.2 ppm .[1]

Protocol 3: Reductive Amination (Fragment Growing)

Standard growth via the aldehyde vector.[1]

Reagents:

  • Amine Partner (1.2 eq)[1]

  • Reducing Agent: NaBH(OAc)3 (2.0 eq)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step:

  • Dissolve this compound (1.0 eq) and the Amine (1.2 eq) in DCE (0.1 M).

  • Stir for 1 hour at Room Temp to allow imine formation.

  • Add NaBH(OAc)3 (2.0 eq) in one portion.[1]

  • Stir overnight (12-16 h).

  • Quench: Add saturated NaHCO3. Extract with DCM.[1]

  • Note: The carboxylic acid may interfere if not protected; however, using NaBH(OAc)3 usually tolerates free acids.[1] If yield is low, use the methyl ester of the fragment (Methyl 4-chloro-3-formylbenzoate).[1]

Visualizations

Diagram 1: FBDD Decision Workflow

This flowchart guides the researcher on how to process a "Hit" with this fragment.

FBDD_WorkflowStartFragment Hit:This compoundScreenBiophysical Validation(SPR / NMR)Start->Screen Kd < 5 mMDecisionGrowth StrategyScreen->DecisionPath_AVector: Aldehyde (CHO)Decision->Path_A Linear GrowthPath_BVector: Chlorine (Cl) + CHODecision->Path_B Cyclization (Preferred)Exp_AReductive Amination(Explore Hydrophobic Pocket)Path_A->Exp_AExp_BScaffold Hopping(Indazole Formation)Path_B->Exp_BLeadLead Series:Indazole-5-carboxylic AmidesExp_B->Lead Amide Couplingat C5-COOH

Caption: Decision matrix for elaborating the this compound fragment. The "Green" path (Indazole formation) is the high-value scaffold hop.[1]

Diagram 2: Chemical Reaction Pathway (Indazole Synthesis)

The mechanistic pathway for the "Killer App" reaction.[1]

Reaction_PathwaySMThis compound(EWG Activated)InterHydrazone Intermediate(Transient)SM->Inter Condensation(-H2O)ReagentHydrazine(NH2-NH2)Reagent->InterTSSNAr Cyclization(Cl Displacement)Inter->TS Heat/BaseProd1H-Indazole-5-carboxylic acid(Bicyclic Core)TS->Prod Ring Closure(-HCl)

Caption: Mechanistic pathway converting the fragment into an indazole scaffold via condensation and intramolecular SNAr.

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Journal of Medicinal Chemistry, 59(15), 6581-6598.[1] Link[1]

  • Lier, E. F., et al. (2021).[1] "Synthesis of indazoles from 2-formylphenylboronic acids and hydrazine derivatives." Royal Society Open Science, 8(6).[1] Link[1]

  • AbbVie Inc. (2014).[1] "Discovery of Indazole-Based Kinase Inhibitors." U.S. Patent 8,642,636.[1] (Demonstrates the utility of 5-carboxyindazole scaffolds).

  • Organic Chemistry Portal. "Synthesis of 2H-Indazoles." (General methodologies for 2-halo-benzaldehyde cyclizations). Link

  • PubChem. "this compound (CID 2003-19-2)."[1] Link[1]

The Formyl Group in 4-Chloro-3-formylbenzoic Acid: A Hub for Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Dichotomous Reactivity

4-Chloro-3-formylbenzoic acid is a fascinating and synthetically versatile molecule, poised at the intersection of electrophilic and nucleophilic reactivity. The presence of three distinct functional groups on the aromatic ring—a carboxylic acid, a formyl group, and a chloro substituent—imparts a unique electronic character that opens a plethora of avenues for chemical modification. The electron-withdrawing nature of the chloro and carboxylic acid groups enhances the electrophilicity of the formyl carbon, making it a prime target for nucleophilic attack. Conversely, the carboxylic acid moiety provides a handle for derivatization through esterification and amidation, while the aromatic ring itself can participate in electrophilic substitution reactions, albeit under controlled conditions due to the deactivating nature of the existing substituents.

This technical guide provides an in-depth exploration of the key reactions of the formyl group in this compound. We will delve into detailed, field-proven protocols, elucidate the underlying mechanistic principles with supporting literature, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

I. Selective Reduction of the Formyl Group: Accessing the Benzyl Alcohol

The selective reduction of the formyl group to a hydroxymethyl group in the presence of a carboxylic acid is a critical transformation, yielding 4-chloro-3-(hydroxymethyl)benzoic acid, a valuable intermediate in medicinal chemistry. The key challenge lies in achieving chemoselectivity, as many reducing agents can attack both the aldehyde and the carboxylic acid.

Causality of Reagent Selection:

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its milder reducing power compared to agents like lithium aluminum hydride (LiAlH₄). NaBH₄ readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids under standard conditions. The enhanced electrophilicity of the formyl group in this compound, due to the electron-withdrawing substituents, further favors its selective reduction.

Experimental Protocol: Selective Reduction

Reaction Scheme:

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and Methanol (10 mL per gram of starting material).

  • Cool the solution to 0-5 °C in an ice bath with magnetic stirring.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate with a few drops of acetic acid as the mobile phase).

  • Once the reaction is complete (typically within 1-2 hours), cautiously quench the reaction by the slow addition of 1 M HCl until the pH is ~2-3.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Summary:

ParameterValue
Starting MaterialThis compound
Product4-Chloro-3-(hydroxymethyl)benzoic acid
Reducing AgentSodium Borohydride (NaBH₄)
SolventTHF/Methanol
Temperature0-5 °C
Typical Yield85-95%

Workflow Diagram:

G start Dissolve this compound in THF/MeOH cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with 1 M HCl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Recrystallization extract->purify end Obtain 4-Chloro-3-(hydroxymethyl)benzoic acid purify->end

Caption: Workflow for the selective reduction of the formyl group.

II. Reductive Amination: A Gateway to Substituted Amines

Reductive amination is a powerful one-pot reaction that converts the formyl group into a primary, secondary, or tertiary amine.[1] This transformation proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.[1]

Mechanistic Insight and Reagent Choice:

The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an excellent choice for this purpose, as it is less reactive towards the aldehyde but efficiently reduces the protonated imine intermediate. The reaction is often catalyzed by a small amount of acetic acid to facilitate imine formation.

Experimental Protocol: Reductive Amination with a Primary Amine

Reaction Scheme:

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃]

  • Glacial acetic acid (AcOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE (15 mL per gram of starting material), add glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Quench the reaction by the addition of saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary:

ParameterValue
Starting MaterialThis compound, Primary Amine
Product4-Chloro-3-((substituted-amino)methyl)benzoic acid
Reducing AgentSodium triacetoxyborohydride [NaBH(OAc)₃]
Solvent1,2-Dichloroethane (DCE)
CatalystAcetic Acid
Typical Yield70-90%

Mechanism Diagram:

G aldehyde This compound imine_formation Imine Formation (Acid Catalyzed) aldehyde->imine_formation amine R-NH₂ amine->imine_formation imine Imine Intermediate imine_formation->imine reduction Reduction by NaBH(OAc)₃ imine->reduction product Substituted Amine Product reduction->product

Caption: Mechanism of reductive amination.

III. The Wittig Reaction: Olefination of the Formyl Group

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[2] This reaction is particularly useful for introducing a vinyl group in place of the formyl group, yielding 4-chloro-3-vinylbenzoic acid.

Rationale for Reaction Conditions:

The formation of the phosphonium ylide requires a strong base to deprotonate the phosphonium salt. Sodium hydroxide in an aqueous/organic biphasic system or a strong base like n-butyllithium in an anhydrous solvent can be employed. The choice of base and solvent depends on the stability of the ylide. For stabilized ylides, weaker bases can be used.

Experimental Protocol: Wittig Olefination

Reaction Scheme:

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Diethyl ether

Procedure:

  • In a two-neck round-bottom flask, suspend methyltriphenylphosphonium bromide (1.2 eq) in DCM (10 mL per gram of phosphonium salt).

  • Add a solution of this compound (1.0 eq) in DCM.

  • To the vigorously stirred mixture, add a 50% aqueous solution of NaOH dropwise.

  • Continue stirring at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, add water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent. The triphenylphosphine oxide byproduct can be partially removed by trituration with diethyl ether.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary:

ParameterValue
Starting MaterialThis compound, Phosphonium Salt
Product4-Chloro-3-vinylbenzoic acid
ReagentsSodium Hydroxide, Methyltriphenylphosphonium bromide
SolventDichloromethane/Water
ByproductTriphenylphosphine oxide
Typical Yield60-80%

Workflow Diagram:

G start Prepare Phosphonium Ylide (in situ) react React Ylide with This compound start->react workup Aqueous Workup react->workup purify Purification (Chromatography/ Recrystallization) workup->purify end Obtain 4-Chloro-3-vinylbenzoic acid purify->end

Caption: Workflow for the Wittig olefination.

IV. Imine and Oxime Formation: Versatile Derivatives

The formyl group readily undergoes condensation reactions with primary amines and hydroxylamine to form imines (Schiff bases) and oximes, respectively. These derivatives are valuable intermediates in their own right, finding applications in coordination chemistry and as precursors for further transformations.

Experimental Protocol: Imine (Schiff Base) Formation

Reaction Scheme:

Procedure:

  • Dissolve this compound (1.0 eq) and a substituted aniline (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Experimental Protocol: Oxime Formation

Reaction Scheme:

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature or gentle heat (40-50 °C) for 1-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the product by filtration, wash with cold water, and air dry.

V. Oxidation of the Formyl Group: Synthesis of Dicarboxylic Acid

The formyl group can be oxidized to a carboxylic acid, converting this compound into 4-chloro-1,3-benzenedicarboxylic acid. This transformation requires a potent oxidizing agent.

Choice of Oxidizing Agent:

Potassium permanganate (KMnO₄) under basic conditions is a classic and effective reagent for the oxidation of aromatic aldehydes to carboxylic acids. The reaction proceeds through a manganate ester intermediate.

Experimental Protocol: Oxidation to Dicarboxylic Acid

Reaction Scheme:

Procedure:

  • Dissolve this compound in an aqueous solution of sodium hydroxide.

  • Heat the solution to 70-80 °C.

  • Slowly add a solution of potassium permanganate (approx. 2.2 eq) in water, maintaining the temperature. The purple color of the permanganate will disappear as it reacts.

  • After the addition is complete, continue heating for another hour to ensure complete oxidation.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated HCl to a pH of ~1-2 to precipitate the dicarboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Conclusion

The formyl group of this compound serves as a versatile synthetic handle, enabling a wide array of chemical transformations. The protocols detailed in this guide provide a robust foundation for researchers to explore the rich chemistry of this molecule. The strategic selection of reagents and reaction conditions, guided by an understanding of the electronic effects of the substituents, is paramount to achieving high yields and chemoselectivity. These reactions open the door to the synthesis of a diverse range of novel compounds with potential applications in pharmaceuticals, materials science, and beyond.

References

  • Wikipedia. Wittig reaction. Available from: [Link]

  • Kazmi, S. A. R., et al. (2025). Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complexation. Scholars Journal of Engineering and Technology, 13(7), 492-521.
  • Organic Chemistry Portal. Reductive Amination. Available from: [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. Available from: [Link]

  • Scribd. Preparation of 4-Vinylbenzoic Acid by A Wittig Reaction in Aqueous Medium. Available from: [Link]

  • Elkhateeb, A. M., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 379-384.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Myers, A. Myers Chem 115. Available from: [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Chloro-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of 4-Chloro-3-formylbenzoic acid with aryl boronic acids. While aryl chlorides are typically sluggish electrophiles, this specific substrate presents a unique "activated" profile due to the electron-withdrawing nature of the ortho-formyl and para-carboxyl groups. However, the presence of a free carboxylic acid and a reactive aldehyde necessitates a tailored approach to prevent catalyst poisoning, protodeboronation, or aldehyde oxidation.

Key Challenges Addressed:

  • Substrate Solubility: The free acid requires basic aqueous media for solubility as a carboxylate salt.

  • Catalyst Turnover: Preventing Pd-black precipitation caused by the acidic moiety.

  • Chemoselectivity: Preserving the aldehyde (CHO) for downstream reductive amination or Wittig chemistry.

Chemical Logic & Mechanistic Insight

Substrate Activation

The this compound scaffold possesses two Electron-Withdrawing Groups (EWGs) relative to the chloride:

  • Formyl group (-CHO): Located ortho to the chloride.

  • Carboxyl group (-COOH): Located para to the chloride.

These EWGs lower the electron density of the aromatic ring, significantly lowering the activation energy for the Oxidative Addition of Palladium(0) into the C-Cl bond. Consequently, this substrate reacts more like an aryl bromide than a deactivated aryl chloride (e.g., 4-chloroanisole).

Base Stoichiometry (Critical Parameter)

Standard Suzuki protocols call for 2.0 equivalents of base. This substrate requires a minimum of 3.0 to 3.5 equivalents :

  • 1.0 eq: Consumed immediately to deprotonate the carboxylic acid (forming the soluble carboxylate).

  • 1.0 eq: Required to activate the boronic acid (forming the reactive boronate species).

  • 1.0+ eq: Buffer to maintain basicity for the catalytic turnover and neutralize HCl generated during the reaction.

Mechanistic Pathway

The diagram below illustrates the specific catalytic cycle, highlighting the critical role of the base in solubilizing the substrate before the catalytic cycle engages.

SuzukiMechanism Substrate This compound Salt Carboxylate Salt (Soluble Species) Substrate->Salt Deprotonation (Instant) Base Base (K3PO4) (3.5 eq) Base->Salt OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Salt->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet Boronate Activated Boronate (Ar'-B(OH)3)- Boronate->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Mechanistic cycle emphasizing the pre-catalytic deprotonation step required for substrate solubility.

Experimental Protocols

Selection Guide: Catalyst & Conditions

Select the protocol based on the complexity of your coupling partner (Boronic Acid).

ParameterProtocol A: Standard (Robust) Protocol B: High Performance
Use Case Simple aryl/heteroaryl boronic acids. Cost-effective.Sterically hindered or electron-poor boronic acids.
Catalyst Pd(dppf)Cl₂ · DCM XPhos Pd G2 (or SPhos Pd G2)
Ligand Class Bidentate Ferrocenyl PhosphineBuchwald Dialkylbiaryl Phosphine
Solvent 1,4-Dioxane / Water (4:1)THF / Water (10:1)
Base K₃PO₄ (3.5 eq)K₃PO₄ (3.0 eq)
Temperature 80 °C60 °C (Milder)
Protocol A: Standard Procedure (Pd(dppf)Cl₂)

Recommended for initial screening and scale-up of non-hindered substrates.

Reagents:

  • This compound (1.0 eq, 184.58 g/mol )

  • Aryl Boronic Acid (1.2 eq)

  • Potassium Phosphate Tribasic (K₃PO₄) (3.5 eq)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (3-5 mol%)

  • Solvent: 1,4-Dioxane and Deionized Water (4:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the This compound , Boronic Acid , and K₃PO₄ .

  • Solvation: Add the Dioxane/Water mixture. Note: The acid will dissolve upon interaction with the base; slight exotherm may occur.

  • Degassing (Crucial): Sparge the solution with Nitrogen or Argon for 10 minutes.

    • Why? Oxygen causes homocoupling of boronic acids and can oxidize the aldehyde to a dicarboxylic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a cone of inert gas. Cap the vial immediately.

  • Reaction: Heat the block/oil bath to 80 °C with vigorous stirring. Monitor by LC-MS or TLC (typically 2-6 hours).

  • Workup (Acidification):

    • Cool to room temperature.[1][2]

    • Dilute with water.

    • Slowly acidify with 1M HCl to pH ~3. The product (carboxylic acid) will precipitate.

    • Extract with Ethyl Acetate (x3).

    • Dry over MgSO₄, filter, and concentrate.

Protocol B: Advanced Procedure (XPhos Pd G2)

Recommended for difficult couplings (e.g., ortho-substituted boronic acids) or when lower temperatures are required to preserve sensitive functional groups.

Reagents:

  • This compound (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Potassium Phosphate Tribasic (K₃PO₄) (3.0 eq)

  • XPhos Pd G2 (1-2 mol%)

  • Solvent: THF and Water (10:1 ratio)

Modifications:

  • Follow the steps in Protocol A, but heat only to 60 °C .

  • XPhos Pd G2 initiates rapidly; reaction times are often shorter (1-3 hours).

  • If the product is highly soluble in water even at low pH, salt the aqueous layer with NaCl before extraction.

Workflow Visualization

ExperimentalWorkflow Input Reagents: Substrate + Boronic Acid + Base (K3PO4) Solvent Solvent Addition: Dioxane/H2O (Solubilizes Salt) Input->Solvent Degas Degas (N2/Ar) 10-15 mins CRITICAL STEP Solvent->Degas CatAdd Add Catalyst (Pd-dppf or XPhos) Degas->CatAdd Heat Heat 80°C (2-6 h) CatAdd->Heat Acidify Cool & Acidify (1M HCl to pH 3) Heat->Acidify Extract Extract (EtOAc) & Concentrate Acidify->Extract

Figure 2: Step-by-step experimental workflow emphasizing the critical degassing step.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free acid.Ensure >3.0 eq of Base is used. Check pH of aqueous layer is >9 before heating.
Aldehyde Oxidation Air ingress.Degas solvents longer. Ensure reaction vessel is sealed tight under inert atmosphere.
Protodehalogenation Hydride source / Overheating.Switch from alcohols (if used) to Dioxane or THF. Lower temperature to 60°C and use XPhos Pd G2 .
Pd Black Formation Catalyst decomposition.Add surfactant (e.g., TPGS-750-M) or switch to a more stable precatalyst (Pd-PEPPSI-iPr).
Homocoupling Oxygen presence.[3]Rigorous degassing. Add catalyst after degassing.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Barder, T. E., et al. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Goossen, L. J., et al. (2001). Pd-catalyzed synthesis of functionalized arylketones from boronic acids and carboxylic acids.[4] Angewandte Chemie, 113, 3524. (Context on carboxylic acid compatibility).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Purifying 4-Chloro-3-formylbenzoic acid presents a unique challenge due to its dual functionality: it possesses a robust, high-melting benzoic acid core (providing stability and crystallinity) and a reactive formyl (aldehyde) group susceptible to oxidation.

Successful recrystallization requires a solvent system that balances the high lattice energy of the chloro-benzoic acid scaffold against the lipophilicity introduced by the chlorine atom.

PropertySpecification / Behavior
Physical State White to off-white crystalline solid.
Melting Point Expected range: 200–240°C (Analogous to 4-chlorobenzoic acid: 239°C; 4-formylbenzoic acid: 247°C).
Solubility Profile Insoluble in cold water; Sparingly soluble in hot water; Soluble in Ethanol, Methanol, DMF.
Key Impurities 1. 4-Chloro-3-methylbenzoic acid (Starting material, under-oxidized).2.[1] 4-Chloroisophthalic acid (Over-oxidized byproduct).
Stability Alert Aldehyde Sensitivity: Prolonged heating in air can oxidize the formyl group to a carboxylic acid. Avoid strong bases to prevent Cannizzaro disproportionation.

Recommended Solvent Systems

Do not rely on a single solvent. The chlorine substituent significantly reduces water solubility compared to simple benzoic acid. A binary solvent system is required to achieve the necessary temperature-dependent solubility differential.

Primary Recommendation: Aqueous Ethanol (EtOH:H₂O)
  • Ratio: Start with 95% Ethanol , then add hot water to reach saturation (approx. 1:1 to 1:3 v/v final ratio).

  • Mechanism: Ethanol dissolves the organic skeleton; water acts as the "anti-solvent" to force crystallization upon cooling.

  • Why: This system is gentle on the aldehyde group and allows for easy drying.

Secondary Recommendation: Aqueous Acetic Acid (AcOH:H₂O)
  • Ratio: 1:1 to 1:4 (Acetic Acid : Water).

  • Use Case: If the crude material contains significant "oily" impurities or if the product fails to crystallize from ethanol. Acetic acid is an excellent solvent for benzoic acid derivatives but is harder to remove (high boiling point).

Step-by-Step Purification Protocol

This protocol is designed to maximize yield while preventing the oxidation of the aldehyde group.

Phase 1: Dissolution
  • Place the crude This compound in an Erlenmeyer flask.

  • Add a minimum amount of hot Ethanol (bp 78°C) . Swirl on a steam bath or hot plate until mostly dissolved.

  • Critical Step: If solid remains, it may be inorganic salts. Perform a hot filtration immediately.

Phase 2: Saturation (The Cloud Point)
  • Keep the solution near boiling. Slowly add hot distilled water dropwise.

  • Continue adding water until the solution turns slightly cloudy (turbid) and the cloudiness persists for 2-3 seconds.

  • Add a few drops of hot ethanol to just clear the turbidity. The solution is now saturated.

Phase 3: Crystallization
  • Remove from heat. Cover the flask with a watch glass (to prevent solvent evaporation and air oxidation).

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Rapid cooling traps impurities.

  • Once at room temperature, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 4: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with a small amount of ice-cold 1:1 Ethanol/Water .

  • Dry: Dry in a vacuum oven at 40-50°C. Avoid high heat (>80°C) to protect the aldehyde.

Troubleshooting Guide (Q&A)

Q1: The solution turned into an oil at the bottom of the flask instead of crystals. What happened?

  • Diagnosis: This is "Oiling Out." It occurs when the melting point of the solute is depressed below the boiling point of the solvent mixture, often due to high impurity levels or a solvent mix that is too water-rich.

  • Fix:

    • Reheat the mixture to redissolve the oil.

    • Add a small amount of Ethanol (the good solvent) to change the composition.

    • Cool the solution more slowly and with vigorous stirring.

    • Seed it: Add a tiny crystal of pure product (if available) at the cloud point to induce nucleation.

Q2: My recovery yield is very low (<40%). Where is my product?

  • Diagnosis: You likely used too much solvent (specifically ethanol).

  • Fix:

    • Take the filtrate (mother liquor).

    • Concentrate it on a rotary evaporator to half its volume.

    • Cool it again to harvest a "second crop" of crystals. (Note: The second crop is usually less pure).

Q3: The product has a yellow/brown tint. How do I remove color?

  • Diagnosis: Oxidized polymeric impurities or trace metal contaminants.

  • Fix: During the dissolution phase (Step 2), add Activated Charcoal (1-2% by weight) . Boil for 5 minutes, then perform a Hot Filtration through Celite or fluted filter paper to remove the charcoal before adding water.

Q4: How do I remove the unreacted starting material (4-Chloro-3-methylbenzoic acid)?

  • Mechanism: The starting material lacks the polar formyl group, making it less soluble in water than your product.

  • Strategy: Use a slightly more ethanol-rich solvent system. The less polar impurity will stay in the mother liquor, while the more polar target compound crystallizes out. Alternatively, an acid-base extraction (dissolve in NaHCO₃, wash with ether, re-acidify) prior to recrystallization is highly effective.

Process Visualization

The following workflow illustrates the critical decision points in the purification process.

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in min. Hot Ethanol Start->Dissolve CheckSolids Are solids present? Dissolve->CheckSolids HotFilter Perform Hot Filtration (Remove salts/dust) CheckSolids->HotFilter Yes AddWater Add Hot Water until Turbid CheckSolids->AddWater No HotFilter->AddWater Clear Add drops of Ethanol to Clear AddWater->Clear Cool Slow Cool to RT -> Ice Bath Clear->Cool Oiling Did it Oil Out? Cool->Oiling Reheat Reheat & Add Ethanol Oiling->Reheat Yes Filter Vacuum Filtration & Wash Oiling->Filter No (Crystals formed) Reheat->Cool Dry Vacuum Dry < 50°C Filter->Dry

Figure 1: Decision-matrix for the recrystallization of this compound.

References

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.).[1] 4-Formylbenzoic acid (CAS 619-66-9) Physical Properties. National Library of Medicine. Retrieved from [Link] (Used as primary structural analog for solubility data).

Sources

Technical Support Center: Purification of 4-Chloro-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Removal & Process Optimization Compound CAS: 134789-78-9 (approximate/related isomer class)

Introduction: The Purity Paradox

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your 4-Chloro-3-formylbenzoic acid (CFBA) is failing downstream specifications—likely interfering with reductive aminations or metal-catalyzed couplings.

In my experience, CFBA synthesis (often via hydrolysis of dichloromethyl intermediates or oxidation of 4-chloro-3-methylbenzoic acid) yields a "sticky" impurity profile. The coexistence of an aldehyde (reactive, prone to oxidation) and a carboxylic acid (prone to dimerization) on a halogenated ring creates a solubility overlap that defeats standard washes.

This guide is not a textbook; it is a troubleshooting engine designed to isolate and eliminate specific contaminants.

Module 1: Diagnostic Triage

User Question: My HPLC shows a single peak, but my subsequent reaction yield is low. How do I identify "invisible" impurities?

Scientist Response: Standard UV-HPLC often masks impurities that lack strong chromophores or co-elute with the parent peak due to structural similarity. You must triangulate using NMR.

The "Unseen" Impurity Profile
Impurity TypeLikely SourceDiagnostic Signal (1H NMR, DMSO-d6)Removal Strategy
4-Chloro-3-methylbenzoic acid Unreacted Starting MaterialMethyl singlet @ ~2.4 ppmAcid-Base Workup (pH control)
4-Chloroisophthalic acid Over-oxidationAbsence of aldehyde proton (-CHO); Broad -OHRecrystallization (Polarity diff.)
4-Chloro-3-(hydroxymethyl)benzoic acid Over-reduction / CannizzaroMethylene doublet @ ~4.6 ppmBisulfite Adduct (Aldehyde specific)
Inorganic Salts Hydrolysis reagentsNo NMR signal; Ash test positiveWater Wash / Hot Filtration

Module 2: The Bisulfite "Lasso" Technique

User Question: I have non-acidic impurities and the alcohol derivative (hydroxymethyl) contaminating my product. Recrystallization isn't working.

Scientist Response: Recrystallization fails here because the polarities are too similar. You need to exploit the chemical reactivity of the aldehyde group. We use a sodium bisulfite adduct to "lasso" the aldehyde, pulling it into the aqueous phase while impurities remain organic or precipitate.

Protocol: Bisulfite Purification Loop
  • Dissolution: Dissolve crude CFBA in Ethyl Acetate (EtOAc).

  • Extraction: Add saturated aqueous Sodium Bisulfite (

    
    ). Shake vigorously for 15 minutes.
    
    • Mechanism:[1][2][3][4] The aldehyde forms a water-soluble sulfonate adduct.

    • Note: The carboxylic acid also forms a salt, aiding solubility.

  • Separation: Separate layers. Keep the Aqueous Layer.

    • Discard Organic Layer: Contains non-aldehyde impurities (e.g., starting methyl benzoate esters if unhydrolyzed).

  • Regeneration: Acidify the aqueous layer carefully with

    
     to pH < 1 and heat gently (40°C).
    
    • Result: The adduct collapses, regenerating the aldehyde. The CFBA precipitates as a solid.

  • Filtration: Collect the precipitate.

Module 3: Recrystallization Troubleshooting

User Question: The solid is oiling out during recrystallization, or the crystals are trapping solvent.

Scientist Response: "Oiling out" indicates the temperature gap between the melting point of the solvated impurity and the boiling point of the solvent is too narrow. For halogenated benzoic acids, we need a solvent system that disrupts carboxylic acid dimers.

Recommended Solvent Systems
  • Primary Choice: Acetic Acid / Water (3:1)

    • Why: Acetic acid mimics the solute, dissolving it well at high temps, while water acts as a strong antisolvent upon cooling.

  • Secondary Choice (for color removal): Ethanol / Water (1:1)

    • Warning: Ethanol can form acetals with the aldehyde group if heated too long with acid traces. Always use fresh, neutral ethanol.

The "Slow-Cool" Protocol
  • Dissolve 10g CFBA in 80mL boiling Acetic Acid.

  • Add water dropwise until persistent turbidity is just observed.

  • Add 2mL Acetic Acid to clear the solution.

  • Critical Step: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature (insulate the flask with foil).

    • Physics: Slow cooling (0.5°C/min) prevents impurity entrapment in the crystal lattice.

Module 4: Decision Logic (Visualization)

User Question: I have multiple impurities. In what order should I apply these methods?

Scientist Response: Do not guess. Follow this logic flow to minimize yield loss while maximizing purity.

PurificationLogic Start Crude CFBA (Assess Impurity Profile) CheckSolubility Is impurity water soluble (Salts/Inorganics)? Start->CheckSolubility WaterWash Hot Water Slurry Wash CheckSolubility->WaterWash Yes CheckAldehyde Is impurity the Alcohol or Non-Aldehyde? CheckSolubility->CheckAldehyde No WaterWash->CheckAldehyde Bisulfite Bisulfite Adduct Purification CheckAldehyde->Bisulfite Yes CheckAcid Is impurity the Methyl Precursor? CheckAldehyde->CheckAcid No Bisulfite->CheckAcid AcidBase Acid-Base Extraction (NaHCO3 -> HCl) CheckAcid->AcidBase Yes Recryst Recrystallization (AcOH/Water) CheckAcid->Recryst No AcidBase->Recryst Final Pure CFBA (>98% HPLC) Recryst->Final

Caption: Integrated Purification Decision Tree for this compound.

FAQs: Rapid Fire Troubleshooting

Q: Can I use Toluene for recrystallization? A: Only if your main impurity is the dicarboxylic acid (4-chloroisophthalic acid). The dicarboxylic acid is virtually insoluble in toluene, while CFBA has moderate solubility. However, yield will be lower.[5]

Q: My product turned pink/brown during drying. Why? A: Aldehydes are sensitive to air oxidation, especially on wet, acidic surfaces.

  • Fix: Dry in a vacuum oven at <40°C under a nitrogen bleed. Do not air dry on the bench for prolonged periods.

Q: The melting point is broad (e.g., 150-160°C). A: This indicates a "solid solution" of the starting material (methyl) and product (formyl). They co-crystallize easily.

  • Fix: You cannot recrystallize this out. You must perform the Bisulfite Adduct method (Module 2) to chemically separate the aldehyde.

References

  • Synthesis and Properties of Chlorobenzoic Acid Derivatives. Source: BenchChem. (2025).[6][7] Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid.

  • Purification of Benzoic Acid Derivatives via Recrystallization. Source: University of Rochester, Dept. of Chemistry. Solvents for Recrystallization.

  • Aldehyde Purification via Bisulfite Adducts. Source: ChemicalBook. (2019). A new method for synthesizing 4-Formylbenzoic acid.

  • Characterization of this compound. Source: ChemScene. 4-Chloro-3-formylbenzenesulfonic acid (Analogous structure data).

Sources

Validation & Comparative

Comparison of 4-Chloro-3-formylbenzoic acid with other benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

  • A Comparative Guide to 4-Chloro-3-formylbenzoic Acid and Other Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Benzoic Acid

Benzoic acid and its derivatives are fundamental building blocks in the landscape of organic chemistry and drug discovery. Their prevalence in pharmaceuticals, agrochemicals, and materials science stems from the versatile reactivity of the carboxylic acid group and the tunable electronic properties of the aromatic ring through substitution. This guide provides a detailed comparative analysis of This compound , a unique trifunctional molecule, against other key benzoic acid derivatives. By examining its distinct physicochemical properties, reactivity, and synthetic potential, we aim to equip researchers with the insights needed to strategically leverage this compound in their work.

Profiling this compound: A Molecule of Unique Reactivity

This compound is distinguished by the presence of three key functional groups on its benzene ring: a carboxylic acid, an aldehyde (formyl group), and a chlorine atom. The interplay of these groups dictates its chemical behavior.

  • Carboxylic Acid (-COOH): The primary acidic functional group, enabling the formation of salts, esters, and amides.

  • Aldehyde (-CHO): A versatile group that can undergo nucleophilic addition, oxidation, reduction, and condensation reactions.

  • Chlorine (-Cl): An electron-withdrawing halogen that influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

The strategic placement of these groups—a meta-directing aldehyde and an ortho,para-directing chloro group relative to each other—creates a unique substitution pattern that is highly valuable for the synthesis of complex molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its analogs is presented below.

PropertyThis compound4-Formylbenzoic acid4-Chlorobenzoic acidBenzoic Acid
Molecular Formula C₈H₅ClO₃C₈H₆O₃C₇H₅ClO₂[1]C₇H₆O₂
Molecular Weight 184.58 g/mol 150.13 g/mol 156.57 g/mol [1]122.12 g/mol
Melting Point (°C) ~178-182247 °C[2]238-241 °C[3][4]122.4 °C
Appearance White to off-white solidWhite crystalline powder[2]White solid[1]White crystalline solid
Solubility Soluble in DMF, ethanolSoluble in DMF, DMSO, methanol[2]Soluble in hot water, methanol, ether[3][4]Sparingly soluble in water; soluble in ethanol, ether

The Impact of Substitution on Acidity: A Quantitative Comparison

The acidity of a benzoic acid derivative, quantified by its pKa value, is a critical parameter that influences its reactivity and biological interactions. The presence of electron-withdrawing groups (EWGs) generally increases acidity (lowers pKa) by stabilizing the resulting carboxylate anion. Conversely, electron-donating groups (EDGs) decrease acidity.

The table below compares the pKa values of this compound with several other derivatives, illustrating the powerful electronic effects of its substituents.

CompoundSubstituentsKey Electronic EffectspKa (at 25°C)
2-Chlorobenzoic acid -Cl (ortho)Strong -I effect, Ortho effect2.89 - 2.92[5][6]
3,4-Dichlorobenzoic acid -Cl (meta), -Cl (para)Strong -I effect from both Cl atoms~3.60 (Predicted)[7]
This compound -Cl (para), -CHO (meta)Strong -I, -M from -CHO; -I from -Cl< 3.77 (Estimated)
4-Formylbenzoic acid -CHO (para)Strong -I, -M effect3.77[2]
4-Chlorobenzoic acid -Cl (para)-I effect3.98[8]
Benzoic Acid (none)Baseline4.20

Causality Insights: As demonstrated, the acidity of the benzoic acid core is significantly modulated by its substituents.

  • 4-Chlorobenzoic acid (pKa ≈ 3.98) is more acidic than benzoic acid (pKa ≈ 4.20) due to the inductive electron-withdrawing (-I) effect of the chlorine atom, which helps to stabilize the negative charge of the carboxylate anion.[3][8]

  • 4-Formylbenzoic acid (pKa ≈ 3.77) is even more acidic.[2] The formyl group exerts both a strong inductive (-I) and a powerful resonance-withdrawing (-M) effect, delocalizing the negative charge more effectively.

  • This compound is predicted to be more acidic than 4-formylbenzoic acid. The combined electron-withdrawing power of both the chloro and formyl groups leads to a highly stabilized carboxylate anion.

  • 2-Chlorobenzoic acid (pKa ≈ 2.89) is exceptionally acidic due to the "ortho effect," where the ortho-chloro substituent sterically forces the carboxylic acid group out of the plane of the benzene ring.[5][6] This disrupts the resonance stabilization of the neutral acid, making it easier to deprotonate.

Synthetic Utility and Comparative Reactivity

The true value of this compound lies in its trifunctionality, which allows for a wide range of selective chemical transformations.

Reactions of the Functional Groups
  • Aldehyde Group: This is often the most reactive site for nucleophilic attack. It readily undergoes condensation reactions with amines to form Schiff bases, Wittig reactions to form alkenes, and can be selectively reduced to a hydroxymethyl group or oxidized to a second carboxylic acid group.

  • Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides. Its reactivity is standard for an aromatic carboxylic acid, although the electron-withdrawing substituents can influence reaction rates.

  • Aromatic Ring: The ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution. However, its unique substitution pattern makes it a valuable precursor for building complex heterocyclic systems.

The diagram below illustrates the synthetic pathways available from this compound, showcasing its versatility as a building block.

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification a 1. Dissolve Acid in Methanol b 2. Add H2SO4 (catalyst) a->b c 3. Reflux (4 hours) b->c d 4. Quench (Ice Water) c->d Cool e 5. Extract (Ethyl Acetate) d->e f 6. Wash (NaHCO3, Brine) e->f g 7. Dry & Concentrate f->g h 8. Purify (Recrystallization) g->h

Sources

A Strategic Guide to Alternatives for 4-Chloro-3-formylbenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a synthesis campaign and the ultimate properties of the target molecules. 4-Chloro-3-formylbenzoic acid is a versatile bifunctional reagent, offering orthogonal handles for sequential chemical modifications. However, reliance on a single scaffold can limit chemical diversity and introduce potential liabilities.

This guide provides an in-depth comparison of strategic alternatives to this compound. We will move beyond a simple list of substitutes, instead focusing on the underlying chemical logic and strategic implications of each alternative. The discussion is grounded in experimental data and established principles of medicinal chemistry, designed to empower you to make informed decisions in your synthetic endeavors.

Understanding the Core Reagent: this compound

Before exploring alternatives, it is crucial to dissect the roles of each functional group in the parent molecule.

  • Carboxylic Acid: This group provides a key site for amide bond formation, a cornerstone of medicinal chemistry. Its acidity (pKa) and hydrogen bonding capacity are critical for target engagement but can also lead to poor membrane permeability and rapid metabolic clearance.

  • Aldehyde: The formyl group is a versatile electrophile, primarily used in reductive amination to introduce diverse amine substituents or in other carbon-carbon bond-forming reactions.

  • Chloro Substituent: The chlorine atom acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring and the acidity of the carboxyl group.[1] However, halogenated aromatics can be susceptible to metabolic defunctionalization and may present environmental concerns.[2]

The search for alternatives is driven by the need to modulate these properties—to enhance biological activity, improve pharmacokinetic profiles (ADME), circumvent metabolic liabilities, and expand intellectual property space.

Strategic Replacements: A Function-First Approach

We will categorize alternatives based on the functional moiety being replaced. This framework allows for a logical exploration of how to fine-tune molecular properties.

Workflow for Utilizing this compound and its Alternatives

Caption: General synthetic workflow using the parent scaffold and its alternatives.

The Carboxylic Acid Moiety: Beyond the Carboxylate

The carboxylic acid group is a frequent constituent of pharmacophores, but it can also be a metabolic liability or hinder cell penetration.[3][4] Bioisosteric replacement is a powerful strategy to mitigate these issues while retaining or enhancing biological function.[4][5]

  • Tetrazoles: Tetrazoles are one of the most successful carboxylic acid bioisosteres. The tetrazole ring has a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic key hydrogen bonding interactions. A significant advantage is that the tetrazole moiety can enhance potency; for instance, in the development of the angiotensin II receptor antagonist losartan, switching from a carboxylic acid to a tetrazole increased potency tenfold.[6]

  • Acyl Sulfonamides: This group also mimics the acidic nature of carboxylic acids. The acidity can be tuned by the choice of the substituent on the sulfonamide nitrogen. Acyl sulfonamides have been shown to form advantageous hydrogen bonding interactions with protein targets, leading to significant gains in potency in inhibitors of HCV NS3 protease and Bcl-2 proteins.[6]

  • Hydroxamic Acids: Hydroxamic acids are effective metal chelators and can serve as carboxylic acid surrogates. However, they can be metabolically unstable, undergoing hydrolysis back to the corresponding carboxylic acid.[3] This stability can be improved by introducing bulky substituents on the nitrogen atom.[3]

Functional GroupTypical pKa RangeGeneral Lipophilicity (LogP contribution)Key Advantages
Carboxylic Acid 4–5Low (increases LogP when protonated)Well-understood, mimics natural ligands.
Tetrazole 4.5–5.5Lower than COOHImproved metabolic stability, can enhance potency.[6]
Acyl Sulfonamide 4–6 (tunable)Variable, generally higher than COOHTunable acidity, strong H-bonding capability.[5]
Hydroxamic Acid 8–9ModerateMetal chelation, potential for unique interactions.
The Halogen Substituent: A Game of Electronics and Metabolism

Replacing the chlorine atom is a common strategy to alter the electronic properties of the ring and block or modify sites of metabolism.

  • Fluorine Substitution: Fluoro-substituted compounds are often considered more environmentally acceptable alternatives to their chlorinated counterparts.[2] In medicinal chemistry, the small size and high electronegativity of fluorine can lead to favorable interactions with protein targets and can block metabolic oxidation at that position. The C-F bond is significantly stronger than the C-Cl bond, enhancing metabolic stability.

  • Other Groups: Replacing the chloro group with a methyl (CH₃) or methoxy (OCH₃) group can shift the electronics from electron-withdrawing to electron-donating. This will decrease the acidity of the carboxylic acid and alter the reactivity of the aldehyde. Conversely, a trifluoromethyl (CF₃) group provides a strongly electron-withdrawing, lipophilic alternative that is highly resistant to metabolic degradation.[5]

The Aldehyde Handle: Alternatives for Controlled Reactivity

While the aldehyde is highly useful, its reactivity can sometimes be problematic in multi-step syntheses.

  • Protected Aldehydes: Using a protecting group, such as an acetal, allows other transformations to be carried out on the molecule without interference from the aldehyde. The aldehyde can then be deprotected in a later step.

  • Aldehyde Precursors (Synthetic Equivalents): Instead of the aldehyde, one can start with a group that is easily converted to it. A prime example is the Weinreb amide , which can be prepared from the corresponding benzoic acid.[7] Treatment with a hydride source like DIBAL-H or LiAlH₄ cleanly yields the aldehyde, avoiding over-reduction to the alcohol, a common side reaction with other acid derivatives like esters or acid chlorides.

Bioisosteric Replacement Strategy

G cluster_bioisosteres Bioisosteric Replacements cluster_halogen Halogen/Group Modification cluster_aldehyde Aldehyde Surrogates Core This compound COOH Cl CHO Tetrazole Tetrazole Analog pKa ~ 4.5-5.5 Metabolically Stable Core:f1->Tetrazole Improves PK/ Potency AcylSulfonamide Acyl Sulfonamide Analog Tunable pKa Strong H-Bonding Core:f1->AcylSulfonamide Enhances Potency HydroxamicAcid Hydroxamic Acid Analog pKa ~ 8-9 Metal Chelator Core:f1->HydroxamicAcid Alters Interactions Fluorine Fluorine Analog Metabolically Stable Electron Withdrawing Core:f2->Fluorine Improves Stability CF3 Trifluoromethyl Analog Highly Stable Strongly EWG Core:f2->CF3 Blocks Metabolism WeinrebAmide Weinreb Amide Precursor Stable Intermediate Reduces to Aldehyde Core:f3->WeinrebAmide Controls Reactivity

Caption: Strategic replacement options for the functional groups of the core molecule.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical application of these alternatives, we present a comparative protocol for a standard amide coupling reaction.

Objective: To synthesize an amide derivative from the core reagent and a bioisosteric alternative, comparing reaction efficiency and outcomes.

Reagents:

  • Scaffold A: this compound

  • Scaffold B: 5-(4-chloro-3-formylphenyl)-2H-tetrazole (A representative bioisostere)

  • Amine: Benzylamine

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

Protocol 1: Synthesis using this compound (Scaffold A)
  • Preparation: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.5 M concentration).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15 minutes. The formation of the activated OAt ester is rapid.

  • Amine Addition: Add benzylamine (1.05 eq) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using 5-(4-chloro-3-formylphenyl)-2H-tetrazole (Scaffold B)

Note: The tetrazole does not undergo direct amide coupling. This protocol demonstrates a common subsequent step.

The primary use of the tetrazole analog is as a direct replacement for the carboxylic acid in the final molecule. The synthesis of the tetrazole itself from a nitrile precursor is a separate multi-step process. The comparison here is more about the properties of the final compound rather than a direct coupling reaction. A more apt comparison would be the biological or physical properties of the final products derived from Protocol 1 and the corresponding tetrazole-containing molecule.

Expected Outcomes and Analysis
ParameterProduct from Scaffold A (Amide)Product with Scaffold B (Tetrazole)Rationale & Causality
Reaction Yield (Coupling) Typically high (80-95%)N/A (Different synthesis)HATU is a highly efficient coupling reagent for carboxylic acids, minimizing side reactions.
Aqueous Solubility Moderate to LowGenerally HigherThe tetrazole moiety is more polar than the corresponding amide, often leading to improved solubility.
Metabolic Stability Susceptible to amide hydrolysisGenerally HighThe tetrazole ring is significantly more resistant to metabolic cleavage than an amide bond.
Cell Permeability Moderate (Depends on R-groups)Potentially LowerThe increased polarity of the tetrazole can sometimes reduce passive diffusion across cell membranes.
Biological Potency Target DependentOften HigherThe tetrazole can provide superior geometric and electronic mimicry of the carboxylate, improving target binding.[6]

Conclusion: Designing with Intent

The choice of a synthetic building block should be a deliberate act of molecular design. This compound is an excellent starting point, but its true power is realized when viewed as a template that can be strategically modified.

  • For improving pharmacokinetics and metabolic stability , consider replacing the carboxylic acid with a tetrazole or the chloro group with fluorine .

  • To enhance potency through novel hydrogen bonding, an acyl sulfonamide can be a superior choice.

  • For gaining precise control over a complex synthesis, replacing the aldehyde with a Weinreb amide precursor can prevent unwanted side reactions.

By understanding the function of each moiety and the properties of its alternatives, researchers can navigate the challenges of modern synthesis with greater precision and creativity, ultimately accelerating the discovery of novel and effective molecules.

References

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A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative framework for the structural validation of 4-Chloro-3-formylbenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. We will explore a multi-technique spectroscopic approach, comparing the expected data for our target molecule with its structural isomers to provide a robust validation workflow.

The Imperative of Structural Integrity

This compound possesses a unique arrangement of chloro, formyl, and carboxylic acid functionalities on a benzene ring. This specific substitution pattern dictates its chemical reactivity, physical properties, and, ultimately, its utility in further applications. The presence of constitutional isomers—compounds with the same molecular formula but different connectivity—necessitates a rigorous analytical strategy to ensure the correct isomer has been synthesized or isolated. In this guide, we will focus on distinguishing this compound from two of its potential isomers: 2-Chloro-5-formylbenzoic acid and 4-Chloro-2-formylbenzoic acid.

A Multi-Faceted Approach to Validation

No single analytical technique provides a complete structural picture. A self-validating system relies on the convergence of data from multiple, orthogonal methods. Here, we detail the core spectroscopic techniques for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns (for ¹H NMR), and number of signals, we can piece together the molecular puzzle.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for benzoic acid derivatives due to its ability to dissolve polar compounds and the presence of a distinct solvent peak for referencing.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters (300 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

The substitution pattern on the aromatic ring is the key differentiator between the isomers. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for Isomers of Chloro-formylbenzoic Acid

CompoundPredicted Aromatic Proton Signals (δ, ppm)Predicted Splitting Patterns
This compound H-2: ~8.3 (d) H-5: ~7.8 (d) H-6: ~8.1 (dd)Doublet (d) Doublet (d) Doublet of doublets (dd)
2-Chloro-5-formylbenzoic acidH-3: ~7.9 (d) H-4: ~7.7 (dd) H-6: ~8.2 (d)Doublet (d) Doublet of doublets (dd) Doublet (d)
4-Chloro-2-formylbenzoic acidH-3: ~8.0 (d) H-5: ~7.6 (dd) H-6: ~7.9 (d)Doublet (d) Doublet of doublets (dd) Doublet (d)

Causality Behind Predictions:

  • Electron-Withdrawing Groups: The formyl (-CHO) and carboxylic acid (-COOH) groups are strongly electron-withdrawing, deshielding nearby protons and shifting their signals downfield. The chloro group (-Cl) is also electron-withdrawing via induction but can be a weak resonance donor.

  • Splitting Patterns: The ortho, meta, and para relationships between protons determine the observed coupling (splitting). Adjacent protons (ortho) will split each other's signals into doublets. A proton with two different neighbors will appear as a doublet of doublets.

The chemical shifts of the carbon atoms, particularly in the aromatic region and the carbonyl carbons, provide further structural confirmation.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)~166Typical range for carboxylic acid carbonyls.
C=O (Aldehyde)~190Aldehydic carbonyls are significantly deshielded.
C-Cl~138Carbon attached to chlorine is deshielded.
C-CHO~135Carbon attached to the formyl group.
C-COOH~132Carbon attached to the carboxylic acid group.
Aromatic CH128-134Range for aromatic carbons.
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The vibrational frequencies of bonds are sensitive to their environment, allowing for structural inferences.

ATR-FTIR is a convenient technique for solid samples, requiring minimal sample preparation.

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the crystal, ensuring complete coverage of the sampling area.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Record the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

The key functional groups in this compound will give rise to characteristic absorption bands.

Table 3: Key Predicted IR Absorptions for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
C-H (Aldehyde)2850-2800 and 2750-2700Stretching (Fermi doublet)
C=O (Carboxylic Acid)1710-1680Stretching
C=O (Aldehyde)1700-1680Stretching
C=C (Aromatic)1600-1450Stretching
C-Cl800-600Stretching

Comparative Analysis: While the isomers will exhibit similar major peaks, subtle shifts in the C=O and C-Cl stretching frequencies, as well as variations in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation. The broad O-H stretch of the carboxylic acid dimer is a highly characteristic feature for all isomers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, offers further structural clues.

For volatile compounds like benzoic acid derivatives (often after derivatization), GC-MS is a powerful tool.

  • Derivatization (if necessary): To increase volatility, the carboxylic acid can be esterified (e.g., with methanol and an acid catalyst) or silylated (e.g., with BSTFA).

  • GC Separation:

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).

  • MS Detection (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Mass Range: 40-400 m/z.

  • Molecular Ion Peak (M⁺): For this compound (C₈H₅ClO₃), the expected molecular weight is approximately 184.58 g/mol . Due to the presence of chlorine, we expect to see two molecular ion peaks: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2⁺) in an approximate 3:1 ratio of intensities.

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): From the carboxylic acid group.

    • Loss of -CHO (M-29): From the aldehyde group.

    • Loss of -COOH (M-45): From the carboxylic acid group.

    • Loss of -Cl (M-35/37): Cleavage of the carbon-chlorine bond.

Comparative Fragmentation: While all isomers will have the same molecular weight, the relative intensities of the fragment ions may differ based on the stability of the resulting fragments, which is influenced by the substitution pattern.

Visualizing the Validation Workflow

A logical workflow is essential for systematic structural validation.

Structural Validation Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Sample Sample NMR NMR (¹H & ¹³C) Sample->NMR IR FT-IR (ATR) Sample->IR MS MS (GC-MS) Sample->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Splitting Patterns - Functional Groups - m/z Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Isomer_Comparison Compare with Isomer Data Data_Analysis->Isomer_Comparison Structure_Confirmation Confirm Structure of This compound Isomer_Comparison->Structure_Confirmation

Caption: Workflow for the structural validation of this compound.

Conclusion: A Self-Validating Approach

By integrating data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, a confident structural assignment for this compound can be achieved. The key to this process is not just the acquisition of data but the critical comparison of that data with predicted values and the spectral data of potential isomers. This multi-technique, comparative approach forms a self-validating system, providing the high degree of certainty required in modern chemical research and development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

A Senior Application Scientist's Guide to the Quantification of 4-Chloro-3-formylbenzoic Acid: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Chloro-3-formylbenzoic Acid

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a carboxylic acid, a formyl group, and a chlorinated aromatic ring, presents unique analytical challenges and opportunities. The precise and accurate quantification of this compound is paramount, not only for process optimization and yield calculations in synthetic chemistry but also for quality control, ensuring the purity and safety of active pharmaceutical ingredients (APIs). Impurities, including residual starting materials or by-products like this compound, must be meticulously controlled to meet stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[1][2]

This guide provides an in-depth, objective comparison of the principal analytical methods for the quantification of this compound. We will move beyond mere procedural descriptions to explore the underlying causality of experimental choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate methodology for their specific needs. The techniques evaluated include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, each assessed for its performance, selectivity, and validation requirements.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Precision and Specificity

HPLC, particularly in its reversed-phase modality, stands as the most powerful and widely adopted technique for analyzing non-volatile and thermally labile compounds like substituted benzoic acids.[3] Its high resolving power allows for the separation of the target analyte from a complex matrix of impurities, making it ideal for pharmaceutical quality control.

Principle of the Method

Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase. This compound, being moderately polar, will partition between these two phases. By carefully controlling the mobile phase composition, its retention time can be manipulated to achieve baseline separation from other components. Detection is most commonly achieved via UV absorbance, as the aromatic ring and carbonyl group provide a strong chromophore.[4]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis S1 Accurately weigh Reference Standard S2 Dissolve in Diluent (e.g., Mobile Phase) S1->S2 S4 Filter through 0.45 µm syringe filter S2->S4 S3 Prepare Sample Solution S3->S4 H2 Inject Sample/Standard (e.g., 10 µL) S4->H2 H1 Equilibrate HPLC System with Mobile Phase H1->H2 H3 Isocratic/Gradient Elution (C18 Column) H2->H3 H4 UV Detection (e.g., 254 nm) H3->H4 D1 Integrate Peak Area H4->D1 D2 Construct Calibration Curve (Standard Injections) D1->D2 D3 Quantify Analyte in Sample D2->D3

Caption: High-level workflow for the quantification of this compound using HPLC.

Detailed Experimental Protocol: A Validated Approach

This protocol is adapted from established methods for similar aromatic carboxylic acids and serves as a robust starting point.[5][6] Method validation according to ICH Q2(R1) guidelines is essential before routine use.[7][8][9]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter. Mix with acetonitrile in a 60:40 ratio. Degas the final solution by sonication or vacuum.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample material, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.

  • Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the blank (mobile phase), followed by the calibration standards and then the sample solutions in duplicate.

  • Quantification: Generate a linear regression curve from the peak areas of the calibration standards versus their concentrations. Use the equation of the line to calculate the concentration of this compound in the prepared samples.

Causality Behind Experimental Choices
  • C18 Column: The octadecylsilane stationary phase provides sufficient hydrophobicity to retain the analyte and separate it from more polar impurities.

  • Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid group (pKa ~3-4). In its protonated, neutral form, the analyte is more hydrophobic, leading to better retention, improved peak shape, and reproducible chromatography.

  • Acetonitrile: Chosen as the organic modifier for its low UV cutoff and excellent elution strength for a wide range of compounds.

  • Detection at 254 nm: This wavelength is commonly used for aromatic compounds as it provides a good balance of sensitivity and selectivity, minimizing interference from non-aromatic components.

Gas Chromatography (GC): A High-Temperature Alternative

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. Since this compound is a non-volatile solid, direct analysis is not feasible. However, with a crucial derivatization step, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) becomes a viable and highly sensitive method.

Principle of the Method

GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. To make this compound suitable for GC, its polar and non-volatile carboxylic acid group must be converted into a more volatile ester (e.g., a methyl or silyl ester). This process is called derivatization.[10] Once derivatized, the compound can be volatilized in the heated GC inlet, separated on the column, and detected.

Workflow for GC Analysis (with Derivatization)

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC-FID/MS System cluster_data Data Analysis P1 Prepare Sample/ Standard in Solvent P2 Add Derivatizing Agent (e.g., BSTFA or BF3/Methanol) P1->P2 P3 Heat to complete reaction (e.g., 60°C for 30 min) P2->P3 P4 Cool to Room Temp P3->P4 G1 Inject Derivatized Sample (e.g., 1 µL) P4->G1 G2 Separation on Capillary Column G1->G2 G3 Temperature Programming G2->G3 G4 Detection (FID or MS) G3->G4 D1 Integrate Peak Area G4->D1 D2 Quantify using Internal/External Standard D1->D2

Caption: General workflow for GC analysis, including the critical derivatization step.

Detailed Experimental Protocol: Esterification for Volatility

Derivatization (Methylation with BF₃/Methanol):

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a known volume of an internal standard (e.g., methyl heptadecanoate in hexane) if using an internal standard method.

  • Add 2 mL of 14% Boron Trifluoride in Methanol (BF₃-MeOH).

  • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial, add 1 mL of hexane and 1 mL of water, and vortex thoroughly.

  • Allow the layers to separate. Carefully transfer the upper hexane layer, containing the methylated analyte, to a clean GC vial for analysis.

GC-FID Conditions:

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, constant flow

  • Inlet Temperature: 250°C

  • Oven Program: Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Detector Temperature (FID): 300°C

Causality Behind Experimental Choices
  • Derivatization: This is a mandatory step to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis. BF₃-Methanol is an effective reagent for esterifying carboxylic acids.

  • DB-5 Column: This is a robust, general-purpose column that provides excellent separation for a wide range of derivatized organic compounds based on their boiling points and polarity.

  • Temperature Programming: A temperature ramp is used to ensure that both lower and higher boiling point compounds in the sample are eluted as sharp, well-defined peaks in a reasonable timeframe.

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simpler, faster, and more accessible technique than chromatography. However, it lacks specificity and is best suited for quantifying pure samples or for screening purposes where the matrix is well-defined and free of interfering substances.

Principle of the Method

This method is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound, with its aromatic system, absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorbance (λmax), its concentration can be determined.[11]

Detailed Experimental Protocol
  • Determine λmax: Prepare a dilute solution (e.g., 10 µg/mL) of this compound in a suitable solvent (e.g., methanol or ethanol). Scan the solution in a UV-Vis spectrophotometer from 400 nm to 200 nm to find the wavelength of maximum absorbance.

  • Solvent Selection: The solvent must be transparent in the measurement region and effectively solubilize the analyte. Methanol is a common choice.

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations in the chosen solvent.

  • Measure Absorbance: Using the solvent as a blank, measure the absorbance of each standard solution at the predetermined λmax.

  • Plot Data: Plot absorbance versus concentration to create a calibration curve. The plot should be linear with a correlation coefficient (R²) > 0.999.

  • Sample Analysis: Prepare the sample solution in the same solvent, ensuring the final concentration falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.

Comparative Guide: Method Selection at a Glance

The choice of analytical method is a critical decision driven by the specific requirements of the analysis, including sample complexity, required sensitivity, available equipment, and throughput needs.

ParameterHPLC-UVGC-FID (with Derivatization)UV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity.Chromatographic separation based on volatility.Absorbance of UV light.
Specificity High: Resolves analyte from impurities.High: Excellent separation, especially with MS.Low: Prone to interference from other UV-absorbing compounds.
Sensitivity (Typical LOQ) ~0.1 - 0.5 µg/mL~0.5 - 1 µg/mL (can be lower with MS)~1 - 5 µg/mL
Sample Preparation Simple dissolution and filtration.Complex: Requires a mandatory, quantitative derivatization step.Very simple dissolution.
Analysis Time 10 - 20 minutes per sample.20 - 30 minutes per sample (plus derivatization time).< 1 minute per sample.
Best For - Purity testing of APIs and intermediates.[3][6] - Stability studies. - Routine Quality Control.- Analysis of complex matrices where HPLC resolution is insufficient. - Confirmation of identity (with MS).- Quick quantification of pure, known samples. - High-throughput screening.
Key Limitation Requires specialized equipment and solvents.Analyte must be volatile or made volatile; derivatization can introduce errors.Not suitable for complex mixtures or impurity analysis.

Conclusion: An Integrated Approach to Quantification

For the comprehensive and reliable quantification of this compound in research and pharmaceutical development, Reversed-Phase HPLC with UV detection is the superior and recommended method . Its high specificity, good sensitivity, and established validation protocols make it the authoritative choice for ensuring product quality and regulatory compliance.[8]

Gas Chromatography serves as a valuable orthogonal technique, particularly when coupled with mass spectrometry for structural confirmation, though its complex sample preparation makes it less suitable for routine analysis. UV-Vis Spectrophotometry, while lacking specificity, holds a place as a rapid, cost-effective tool for in-process checks or the analysis of highly pure material where interfering substances are not a concern.

Ultimately, the optimal analytical strategy may involve using these methods in concert: HPLC for validated release testing, GC-MS for impurity identification, and UV-Vis for rapid screening. This integrated approach ensures a deep and thorough understanding of the analyte, upholding the highest standards of scientific integrity.

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